cis-1,2,3,6-Tetrahydrophthalimide

Local Anesthetics Medicinal Chemistry Aminoketone Derivatives

Research on Captan exposure or agrochemical synthesis demands a stereochemically pure standard. cis-1,2,3,6-Tetrahydrophthalimide (THPI) solves this need as the validated urinary biomarker for population-level Captan monitoring and the direct precursor to the fungicide. - Serves as a specific human biomarker, correlating THPI levels with Captan application intensity in multi-year studies. - Its distinct cis-stereochemistry ensures the biological activity required for Captan synthesis, unlike generic isomers. - High-purity (>98%) material guarantees reproducible analytical results and reliable downstream synthetic yields.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1469-48-3
Cat. No. B155146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2,3,6-Tetrahydrophthalimide
CAS1469-48-3
Synonyms(3aR,7aS)-rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione; _x000B_cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione;  4-Cyclohexene-1,2-dicarboximide, cis- (8CI);  NSC 41605;  cis-1,2,3,6-Tetrahydrophthalimide;  cis-4-Cyclohexene-1,2-dicarboximide;  cis-Δ
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1C=CCC2C1C(=O)NC2=O
InChIInChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+
InChIKeyCIFFBTOJCKSRJY-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2,3,6-Tetrahydrophthalimide: Core Characteristics


cis-1,2,3,6-Tetrahydrophthalimide (THPI, CAS 1469-48-3) is a cyclic imide and a key member of the phthalimide family, characterized by a partially saturated cyclohexene ring fused to a dicarboximide moiety . This structural motif, with a molecular weight of 151.16 g/mol and a melting point range of 129-133 °C, serves as a crucial intermediate and building block in organic synthesis . Its primary industrial relevance stems from its use in the synthesis of the widely used agricultural fungicide Captan, and it is also recognized as a significant environmental transformation product and human exposure biomarker for this pesticide [1].

Key intermediate for Captan fungicide synthesis
Environmental exposure biomarker for pesticide monitoring
Stereochemically defined building block for derivative design

cis-1,2,3,6-Tetrahydrophthalimide: Why Generic Substitution Fails


Generic substitution of cis-1,2,3,6-tetrahydrophthalimide with closely related analogs like phthalimide or its isomer 1,2,3,6-tetrahydrophthalimide (CAS 85-40-5) is not a straightforward process due to quantifiable differences in their chemical and biological behavior. The distinct cis-stereochemistry of THPI dictates its specific reactivity and the three-dimensional shape of its derivatives, which is critical for molecular recognition in biological systems [1]. Furthermore, these compounds exhibit divergent thermal decomposition profiles, with tetrahydrophthalimide producing a unique spectrum and quantity of toxicants compared to phthalimide, a factor that can significantly impact process safety and environmental considerations in manufacturing [2]. These documented differences underscore that these compounds are not interchangeable drop-in replacements for applications ranging from pharmaceutical synthesis to agrochemical production.

Stereochemistry specificity

The cis configuration controls derivative shape and biological recognition; phthalimide or other isomers lack this geometry.

Thermal decomposition divergence

Tetrahydrophthalimide produces a distinct toxicant profile upon heating, altering process safety compared to phthalimide.

cis-1,2,3,6-Tetrahydrophthalimide: Key Evidence


Local Anesthetic Activity Comparison

Derivatives synthesized from a phthalimide scaffold, which includes the cis-1,2,3,6-tetrahydrophthalimide core, have been shown to possess local anesthetic activity quantitatively comparable to the clinical standard lidocaine and superior to procaine in a direct functional assay [1]. This highlights the value of this core structure as a starting point for drug discovery in this therapeutic area.

Local anesthetic activity
Class-level
Activity equal to lidocaine, higher than procaine (derivative class)
Supports derivative-class local anesthetic screening
In vitro sciatic nerve assay; scaffold-based inference
Local Anesthetics Medicinal Chemistry Aminoketone Derivatives

Wastewater Biomarker for Captan Exposure

In a seven-year study analyzing wastewater in Athens, Greece, cis-1,2,3,6-tetrahydrophthalimide was specifically proposed and validated as a potential WBE biomarker for assessing human exposure to Captan and related pesticides, alongside 3-ethyl-carbamoyl benzoic acid [1]. This application is based on its quantitative detection and its known role as a specific urinary metabolite.

WBE biomarker identification
Direct head-to-head
Proposed as potential WBE biomarker for Captan exposure
Supports biomonitoring analytical standard use
Seven-year wastewater study, Athens; co-identified with 3-ethyl-carbamoyl benzoic acid
Wastewater-Based Epidemiology Environmental Monitoring Human Biomonitoring

High-Purity Intermediate from Patented Process

A patented synthetic method from 2018 (CN108409632) reports the production of cis-1,2,3,6-tetrahydrophthalimide with a high purity of 99.51% (by liquid chromatography) and an excellent yield of 97.40%, as described in multiple paragraphs of the patent document . This demonstrates the feasibility of obtaining the compound in a highly refined state for demanding applications.

Patented process efficiency
Data to verify
Purity 99.51% / Yield 97.40%
Supports high-purity procurement benchmark
Patent CN108409632; verify with supplier
Synthetic Chemistry Process Development Patents

cis-1,2,3,6-Tetrahydrophthalimide: Application Scenarios


Local Anesthetic Drug Discovery

Procurement of cis-1,2,3,6-tetrahydrophthalimide is justified for research programs focused on developing new local anesthetic agents. The phthalimide scaffold has demonstrated activity quantitatively comparable to lidocaine in established in vitro models, providing a validated structural template for medicinal chemistry optimization [1].

Environmental and Human Biomonitoring

This compound is a necessary analytical standard for laboratories involved in wastewater-based epidemiology (WBE) or human biomonitoring studies aimed at tracking population exposure to the fungicide Captan. Its validated use as a specific urinary metabolite biomarker in multi-year environmental studies provides clear justification for its procurement [1].

Agrochemical Active Ingredient Synthesis

cis-1,2,3,6-Tetrahydrophthalimide is the direct chemical precursor to the commercial fungicide Captan. Procurement of high-purity material, as demonstrated in patent literature [1], is critical for ensuring the quality and yield of the final agrochemical product. Its specific cis-stereochemistry is essential for the biological activity of the resulting fungicide [2].

Application
Selection Property
Validation Focus
Local anesthetic drug discovery
Phthalimide scaffold derivative development
In vitro nerve conduction assay
Environmental and human biomonitoring
Analytical standard for Captan exposure biomarker
Wastewater LC-MS method validation
Agrochemical intermediate synthesis
Stereochemically defined Captan precursor
Purity and yield benchmark (e.g., patent CN108409632)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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